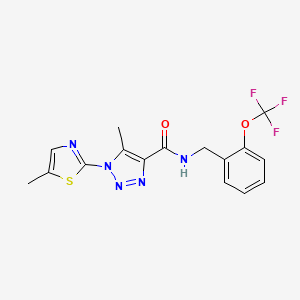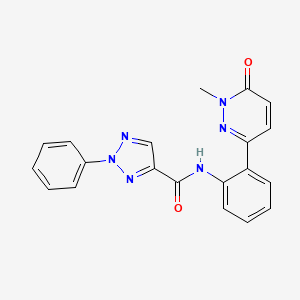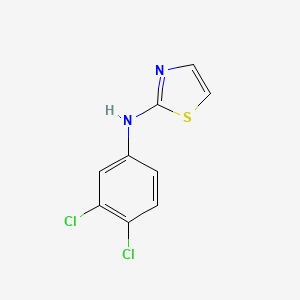![molecular formula C12H11FN2O B2999048 5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine CAS No. 2198691-49-3](/img/structure/B2999048.png)
5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorinated pyridines are a class of compounds that have been the subject of much research due to their interesting and unusual physical, chemical, and biological properties . The presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring reduces the basicity of these compounds and makes them less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluorinated pyridines often involves the use of organoboron reagents in a process known as Suzuki–Miyaura coupling . This reaction is widely used in carbon–carbon bond-forming reactions due to its mild and functional group tolerant conditions .Molecular Structure Analysis
The molecular structure of fluorinated pyridines and similar compounds can be confirmed using various spectroscopic techniques, including 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis
Fluorinated pyridines can undergo a variety of chemical reactions. For example, they can be involved in oxidation, amination, halogenation, and various carbon-carbon bond-forming reactions such as alkenylation, alkynylation, and arylation .Physical and Chemical Properties Analysis
Fluorinated pyridines have unique physical and chemical properties due to the presence of fluorine atoms. These properties include reduced basicity and reactivity compared to their chlorinated and brominated analogues .Wissenschaftliche Forschungsanwendungen
Polymer Solar Cells Enhancement
A novel class of alcohol-soluble conjugated polymers incorporating pyridine at fluorene scaffold side chains has been developed, showing efficacy as cathode interfacial layers (CILs) for enhancing polymer solar cells (PSCs) efficiency. These polymers, due to their pyridine groups, offer improved solution processing for PSC fabrication, reduce cathode work functions, and n-dope fullerene acceptors, leading to enhanced power conversion efficiencies (Guiting Chen et al., 2017).
Corrosion Inhibition
Research on piperidine derivatives, including those related to the chemical structure of interest, demonstrates their potential as corrosion inhibitors for metals like iron. Quantum chemical calculations and molecular dynamics simulations have been employed to explore their adsorption and inhibition properties, providing insights into designing more effective corrosion inhibitors (S. Kaya et al., 2016).
Neurological Imaging
In the context of Alzheimer's disease, specific pyridine-related compounds have been used as selective serotonin 1A (5-HT(1A)) molecular imaging probes. These are employed with positron emission tomography (PET) to quantify receptor densities, offering a window into the neurological changes accompanying Alzheimer’s and mild cognitive impairment (V. Kepe et al., 2006).
Radiotracer Development
The development of fluorine-18 prosthetic ligands for PET imaging, including those involving pyridine derivatives, has advanced the study of various biological targets. Novel ligands enable labeling of proteins and peptides, providing tools for in-depth biological and pharmacological research (P. Carberry et al., 2011).
Fluorescent pH Sensors
Heteroatom-containing organic fluorophores based on pyridine structures have shown potential as fluorescent pH sensors. These compounds exhibit aggregation-induced emission (AIE) and can reversibly switch emission between states upon protonation and deprotonation, allowing for dynamic pH sensing in solution and solid states (Zhiyong Yang et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-fluoro-2-(1-pyridin-3-ylethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9(10-3-2-6-14-7-10)16-12-5-4-11(13)8-15-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGYNCMTYDGTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)OC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2998965.png)
![1-(4-Tert-butylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2998967.png)



![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline](/img/structure/B2998972.png)


![1'-Oxospiro[cyclobutane-1,3'-isochromane]-4'-carboxylic acid](/img/structure/B2998978.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2998981.png)
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2998983.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998985.png)

